molecular formula C33H30N2O5 B12838647 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine

Cat. No.: B12838647
M. Wt: 534.6 g/mol
InChI Key: KZPTXQVSHOISSL-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected D-phenylalanine is then coupled with another molecule of D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various protecting groups and functional groups can be introduced using appropriate reagents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine has several scientific research applications, including:

    Peptide Synthesis: The compound is widely used as a protecting group in the synthesis of peptides and proteins. It helps in the stepwise assembly of peptide chains by protecting the amino group from unwanted reactions.

    Biological Studies: Researchers use the compound to study the structure and function of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents.

    Chemical Biology: The compound is employed in chemical biology to investigate the interactions between peptides and other biomolecules. It is used to design and synthesize peptide-based probes and inhibitors.

    Industrial Applications: In the pharmaceutical industry, the compound is used in the production of peptide-based drugs and vaccines. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in subsequent coupling reactions. This stepwise protection and deprotection mechanism enables the efficient assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine: This compound is the L-enantiomer of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-D-phenylalanine and is used in similar applications.

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine: This compound is a derivative of tyrosine and is used in peptide synthesis and biological studies.

    (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: This compound is a cysteine derivative and is used in the synthesis of peptides and proteins.

Uniqueness

The uniqueness of this compound lies in its specific use as a protecting group for D-phenylalanine in peptide synthesis. The compound’s ability to protect the amino group and its compatibility with various coupling reagents and conditions make it a valuable tool in the field of peptide chemistry. Additionally, its use in the synthesis of peptide-based drugs and therapeutic agents highlights its importance in pharmaceutical research and development.

Properties

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m1/s1

InChI Key

KZPTXQVSHOISSL-LOYHVIPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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